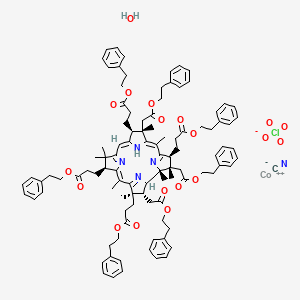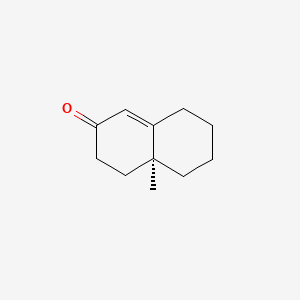
(S)-(+)-10-Methyl-1(9)-octal-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-10-Methyl-1(9)-octal-2-one is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is known for its distinctive odor and is often used in fragrance and flavor industries. Its chiral nature means it has two enantiomers, with the (S)-(+)-enantiomer being the focus of this article.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-10-Methyl-1(9)-octal-2-one typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, using a chiral catalyst like a rhodium complex. The reaction conditions often include a solvent like ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced chiral catalysts and precise control of reaction parameters ensures the efficient production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(+)-10-Methyl-1(9)-octal-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-10-Methyl-1(9)-octal-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies have explored its role in biological systems, particularly in understanding chiral interactions.
Medicine: Research has investigated its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: It is used in the fragrance and flavor industries due to its distinctive odor.
Wirkmechanismus
The mechanism of action of (S)-(+)-10-Methyl-1(9)-octal-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its chiral nature allows it to participate in stereoselective processes, influencing the outcome of reactions based on its configuration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(-)-10-Methyl-1(9)-octal-2-one: The enantiomer of (S)-(+)-10-Methyl-1(9)-octal-2-one, with different optical activity and potentially different biological effects.
10-Methyl-1(9)-octal-2-one: The racemic mixture containing both enantiomers.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct properties compared to its enantiomer and racemic mixture. Its applications in fragrance and flavor industries, as well as its role in stereoselective synthesis, highlight its importance in various fields.
Eigenschaften
CAS-Nummer |
4087-39-2 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
(4aS)-4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
OHERZLWVBJCXOF-NSHDSACASA-N |
Isomerische SMILES |
C[C@@]12CCCCC1=CC(=O)CC2 |
Kanonische SMILES |
CC12CCCCC1=CC(=O)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



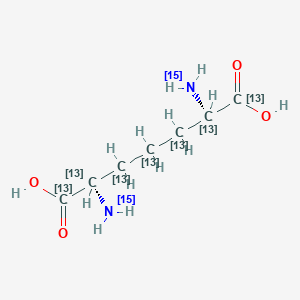
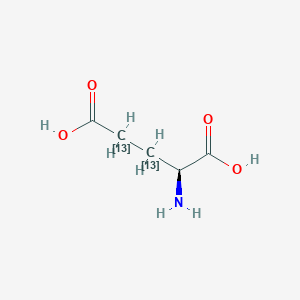
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)
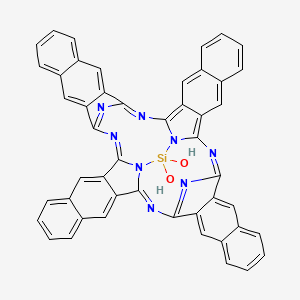

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)




![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
